(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid
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Overview
Description
(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group, a hydroxy-methylpropanoyl group, and a carbamic acid moiety, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-hydroxy-2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and minimal waste, often incorporating advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory and antimicrobial properties. Research is ongoing to develop new pharmaceuticals based on its structure .
Industry
Industrially, this compound is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)phosphonic acid: Shares the dichlorophenyl group but differs in the presence of a phosphonic acid moiety.
3-Hydroxy-2,2-dimethylpropanoic acid: Similar in having a hydroxy-methylpropanoyl group but lacks the dichlorophenyl and carbamic acid groups.
Uniqueness
(3,5-Dichlorophenyl)(2-hydroxy-2-methylpropanoyl)carbamic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
51103-60-7 |
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Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-(2-hydroxy-2-methylpropanoyl)carbamic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-11(2,18)9(15)14(10(16)17)8-4-6(12)3-7(13)5-8/h3-5,18H,1-2H3,(H,16,17) |
InChI Key |
DMYBHDDDWYJIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(C1=CC(=CC(=C1)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
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